Sulfo-Cy7-acid
Description
Contextualizing Near-Infrared Fluorescent Probes in Biological and Biomedical Research
Near-infrared (NIR) fluorescence imaging, operating in the 700-1700 nm spectrum, has emerged as a powerful technique in biological and biomedical research. frontiersin.org This is due to several key advantages over traditional fluorescence imaging in the visible range. NIR light can penetrate deeper into biological tissues, allowing for non-invasive imaging of processes within living organisms. frontiersin.orgnih.govacs.org Furthermore, biological tissues exhibit lower autofluorescence in the NIR region, which significantly improves the signal-to-noise ratio and results in clearer, more sensitive images. nih.govacs.org These characteristics make NIR fluorescent probes essential for a variety of applications, including in vivo imaging, fluorescence microscopy, flow cytometry, and the development of molecular probes for bioanalytical assays. axispharm.comfrontiersin.org
The development of advanced NIR fluorescent probes is a rapidly progressing area of research, with a focus on creating novel materials and molecules with improved brightness, photostability, and target specificity. frontiersin.orgnih.gov These probes are crucial for visualizing a wide array of biological targets and processes, such as metal ions, signaling molecules, enzymes, nucleic acids, and proteins. nih.gov
Evolution of Cyanine (B1664457) Dyes and the Role of Sulfo-Cy7-acid Derivatives in Molecular Imaging Research
Cyanine dyes, first synthesized over a century ago, are a major class of synthetic dyes belonging to the polymethine group. wikipedia.org They are characterized by two nitrogen atoms linked by a polymethine chain, and their spectral properties can be tuned by altering the length of this chain. wikipedia.orgresearchgate.net Historically used to increase the sensitivity of photographic emulsions, their application in biotechnology began with the synthesis of derivatives containing reactive groups that allow for chemical linkage to biomolecules like proteins and nucleic acids. wikipedia.org
The cyanine family is broad, with dyes like Cy3 and Cy5 becoming popular for two-color detection. wikipedia.org The development of longer-wavelength cyanine dyes, such as Cy7, which is invisible to the naked eye and fluoresces in the near-infrared region, opened up new possibilities for in vivo imaging. wikipedia.org
This compound is a sulfonated derivative of the Cy7 dye. The addition of sulfonate groups was a key innovation in the 1990s, aimed at improving the water solubility and biocompatibility of cyanine dyes. biotium.com This modification reduces the tendency of the dye molecules to aggregate and self-quench, leading to brighter and more stable fluorescence. biotium.com this compound and its derivatives, such as Sulfo-Cy7 NHS ester and Sulfo-Cy7 dicarboxylic acid, are now widely used in molecular imaging research. lumiprobe.comlumiprobe.com They can be conjugated to various biomolecules, including antibodies and peptides, to create targeted probes for imaging specific cells or tissues. axispharm.comnih.gov For example, Sulfo-Cy7 has been incorporated into hybrid imaging agents for visualizing specific receptors on cancer cells. nih.gov
Significance of this compound Hydrophilicity in Aqueous Biological Research Environments
The introduction of sulfonic acid groups into the cyanine dye structure is a critical modification that imparts hydrophilicity, or good water solubility. This is particularly important for biological research, which is predominantly conducted in aqueous environments. The sulfonate groups on this compound render it highly soluble in water and common polar organic solvents like DMF and DMSO. lumiprobe.comlumiprobe.com
This enhanced water solubility offers several advantages. Firstly, it allows for the direct labeling of biomolecules in aqueous buffers without the need for organic co-solvents, which can be harsh and denature sensitive proteins. lumiprobe.com Secondly, the hydrophilicity of the dye helps to prevent the labeled biomolecule from aggregating or engaging in non-specific binding, which can lead to high background signals and inaccurate results. biotium.comnih.gov Studies have shown that increasing the number of sulfonate groups on a cyanine dye reduces its binding to serum proteins, which can in turn influence its biodistribution and excretion pathways in vivo. nih.gov Therefore, the hydrophilicity of this compound is a key feature that enhances its performance and reliability as a fluorescent probe in a wide range of biological and biomedical research applications. axispharm.com
Interactive Data Tables
| Property | Value | Source |
| Molecular Formula | C37H43N2KO8S2 | lumiprobe.com |
| Molecular Weight | 746.97 g/mol | lumiprobe.com |
| Appearance | Dark green powder | lumiprobe.com |
| Solubility | Water, DMF, DMSO | lumiprobe.com |
| Absorption Maximum | ~750 nm | axispharm.com |
| Emission Maximum | ~773 nm | axispharm.com |
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Source |
| Sulfo-Cyanine7 dicarboxylic acid | C42H51N2KO10S2 | 847.09 | Bifunctional with two carboxylic acid groups | lumiprobe.comantibodies.com |
| Sulfo-Cy7.5 carboxylic acid | C45H45K3N2O14S4 | 1083.4 | Structurally similar to indocyanine green with improved quantum yield | broadpharm.com |
| Sulfo-Cyanine7 NHS ester | C41H47KN3O10S2 | 845.1 | Amine-reactive for labeling biomolecules |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Functionalization for Research Applications
Advanced Synthesis of Sulfo-Cy7-acid Core Structures
The synthesis of the Sulfo-Cy7 core structure is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general structure of cyanine (B1664457) dyes consists of two nitrogen-containing heterocyclic moieties connected by a polymethine chain. medchemexpress.com For Sulfo-Cy7, these are typically substituted indolenine rings.
Rational Design Principles for Sulfonated Heptamethine Cyanine Dyes
The design of sulfonated heptamethine cyanine dyes like this compound is guided by the need to optimize their performance in aqueous biological environments. Key design principles include:
Enhanced Water Solubility: The introduction of sulfonic acid (-SO3H) groups is a primary strategy to increase the hydrophilicity and water solubility of the dye. d-nb.info This is crucial for preventing aggregation in biological media, which can lead to fluorescence quenching and altered pharmacokinetic properties. d-nb.info
Improved Photostability and Quantum Yield: The core structure of Sulfo-Cy7 includes a rigidized heptamethine chain, which contributes to its high photostability and a quantum yield that is approximately 20% higher than its non-sulfonated counterpart, Cy7. lumiprobe.com
Tunable Spectral Properties: The absorption and emission maxima of cyanine dyes can be modulated by altering the length of the polymethine chain and the nature of the heterocyclic rings. Heptamethine cyanines are specifically designed to have spectral properties within the NIR window. acs.org
Reduced Non-specific Binding: The negative charge imparted by the sulfonate groups helps to minimize non-specific interactions with negatively charged biological macromolecules like nucleic acids and many proteins.
A new synthetic approach has been developed to create a class of hydrophilic, bioresponsive NIR fluorescent probes with appended sulfonates, which exhibit excellent physicochemical properties. nih.gov
Methodologies for Introducing Sulfonic Acid Groups for Enhanced Water Solubility
Several methods are employed to introduce sulfonic acid groups into the cyanine dye structure. A common approach involves the sulfonation of the indolenine precursor before the condensation reaction to form the final dye.
One established method utilizes chlorosulfonic acid in dichloromethane (B109758) to introduce sulfonic acid groups onto the benzene (B151609) rings of the cyanine structure. This reaction requires careful temperature control, typically between 0–5°C, to prevent degradation of the dye. An alternative strategy involves the use of sulfonated starting materials in the synthesis of the indolenine rings. For instance, the Fischer indole (B1671886) synthesis can be performed with a substituted hydrazine (B178648) that already contains a sulfonate group. mdpi.com
The synthesis of a water-soluble pentamethine dye with two sulfo groups has been achieved through a solution solid-phase synthesis method. mdpi.com
Strategies for Large-Scale Research Production with Reduced Side Reactions
The large-scale production of this compound for research purposes presents challenges related to side reactions and purification. To address these, several strategies have been developed:
Solvent Selection: The choice of solvent is critical. While dimethylformamide (DMF) is often used due to its ability to dissolve both the hydrophilic sulfonate groups and the hydrophobic cyanine core, recent studies have shown that using a mixture of acetic acid and acetonitrile (B52724) (1:3 v/v) can significantly reduce side reactions in large-scale batches (>50 g).
pH Control: Maintaining a stable pH is crucial, especially during the synthesis of activated esters. For NHS ester formation, the pH is typically maintained between 8.0 and 8.5 using a base like sodium carbonate or triethylamine (B128534) to enhance stability.
Purification Techniques: High-performance liquid chromatography (HPLC) and size-exclusion chromatography are standard methods for purifying the final product and removing unreacted starting materials and side products. Commercial suppliers often report purities of over 95%.
Modular Synthesis: A modular approach to the synthesis of cyanine dyes has been proposed, where sensitive functional groups are introduced in the final steps of the synthesis to avoid degradation under harsh reaction conditions. acs.org
Derivatization and Bioconjugation Handle Generation
To be useful in biological research, this compound must be derivatized to include reactive functional groups, or "handles," that can covalently attach to biomolecules such as proteins, antibodies, and nucleic acids.
Synthesis of this compound NHS Esters for Amine Reactivity
N-hydroxysuccinimide (NHS) esters are widely used to label biomolecules containing primary amines, such as the lysine (B10760008) residues in proteins. lumiprobe.com The synthesis of this compound NHS ester involves the activation of the carboxylic acid group of this compound.
The reaction is typically carried out by reacting the Sulfo-Cy7 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is usually performed in an anhydrous organic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at a controlled temperature, often between 25–40°C for 4–6 hours. Under optimized conditions, this reaction can achieve yields greater than 80%. The resulting Sulfo-Cy7 NHS ester can then be directly used for labeling proteins in an aqueous buffer at a slightly alkaline pH (typically 8.0-9.0).
| Parameter | Condition | Reference |
| Reactants | Sulfo-Cy7 carboxylic acid, N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | |
| Temperature | 25–40°C | |
| Reaction Time | 4–6 hours | |
| pH for Conjugation | 8.0–9.0 | |
| Yield | >80% |
Preparation of this compound Maleimide (B117702) Derivatives for Thiol Conjugation
Maleimide derivatives of Sulfo-Cy7 are used for the specific labeling of thiol (sulfhydryl) groups, which are present in cysteine residues of proteins. The maleimide group reacts with thiols to form a stable thioether bond. broadpharm.com This reaction is typically performed at a pH between 6.5 and 7.5. broadpharm.com
The synthesis of Sulfo-Cy7 maleimide involves the conjugation of a maleimide-containing linker to the Sulfo-Cy7 core. For instance, a Sulfo-Cy7 carboxylic acid can be activated and then reacted with a linker that has both an amine group and a maleimide group. Alternatively, a Sulfo-Cy7 amine derivative can be reacted with a maleimide-containing NHS ester. axispharm.com
For site-specific peptide conjugation, Sulfo-Cy7-FSC-(mal)2 has been synthesized and reacted with thiol-containing peptides in phosphate-buffered saline (PBS) at room temperature. acs.org
| Parameter | Condition | Reference |
| Reactive Group | Maleimide | broadpharm.com |
| Target Functional Group | Thiol (Sulfhydryl) | broadpharm.com |
| pH for Conjugation | 6.5–7.5 | broadpharm.com |
| Bond Formed | Thioether | broadpharm.com |
Functionalization with Azide (B81097) Groups for Click Chemistry Applications
The introduction of an azide (-N₃) moiety to the Sulfo-Cy7 core structure creates a highly versatile derivative for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. broadpharm.comlumiprobe.com Sulfo-Cy7 azide is particularly useful for its ability to react with molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) groups to form a stable triazole linkage. broadpharm.commedchemexpress.com This reaction, often a strain-promoted alkyne-azide cycloaddition (SPAAC), is a metal-free process, which is advantageous for in vivo applications. medchemexpress.comnih.gov
The synthesis of Sulfo-Cy7 azide can be achieved by coupling a Sulfo-Cy7 NHS (N-hydroxysuccinimide) ester with a molecule containing a free amine and an azide group. snmjournals.org For instance, a protocol involves dissolving the purified free amine and Sulfo-Cy7 NHS ester in a solvent like DMF (dimethylformamide) and adding a base such as DIEA (N,N-Diisopropylethylamine) to catalyze the reaction. snmjournals.org The resulting azido-Sulfo-Cy7 can be purified using techniques like HPLC (High-Performance Liquid Chromatography). snmjournals.orgkcl.ac.uk One study reported obtaining the novel NIR azide precursor, azido-Sulfo-Cy7, with a 46% isolated yield. kcl.ac.uk This functionalized dye is highly water-soluble and serves as a crucial reagent for labeling biomolecules in aqueous environments. broadpharm.comlumiprobe.com
Table 1: Properties of Sulfo-Cy7 Azide
| Property | Value | Source(s) |
| Excitation Maximum | 750 nm | broadpharm.com |
| Emission Maximum | 773 nm | broadpharm.com |
| Extinction Coefficient | 240,600 M⁻¹cm⁻¹ | broadpharm.com |
| Fluorescence Quantum Yield | 0.24 | broadpharm.com |
| Solubility | Water, DMF, DMSO | broadpharm.com |
Synthesis of Carboxylic Acid and Dicarboxylic Acid Forms for Diverse Linkages
Sulfo-Cy7 derivatives featuring one or two carboxylic acid (-COOH) groups are fundamental for a broad range of bioconjugation strategies. antibodies.comaxispharm.com The carboxylic acid moiety can be activated, typically using carbodiimide chemistry with N-hydroxysuccinimide (NHS) or sulfo-NHS, to form a reactive NHS ester. rsc.org This activated ester readily reacts with primary amine groups on proteins, peptides, and other biomolecules to form stable amide bonds. rsc.orgbroadpharm.com
The synthesis of Sulfo-Cy7 carboxylic acid provides a water-soluble NIR dye that can be used as a fluorescent marker or be activated for conjugation. lumiprobe.com The dicarboxylic acid version, Sulfo-Cy7 dicarboxylic acid, is a bifunctional derivative that allows for the linking of two different molecules or for creating more complex molecular assemblies. antibodies.comlabscoop.com These derivatives maintain the favorable spectral properties of the Cy7 core, with absorption and emission maxima around 750 nm and 773 nm, respectively. antibodies.com Their good solubility in aqueous solutions, DMF, and DMSO makes them suitable for various labeling protocols. antibodies.comlunanano.ca
Table 2: Characteristics of Carboxylic Acid Derivatives of Sulfo-Cy7
| Compound | Molecular Formula | Molecular Weight (Da) | Key Feature | Source(s) |
| Sulfo-Cy7 carboxylic acid | C₃₇H₄₃N₂KO₈S₂ | 746.97 | Single carboxylic acid group for conjugation. | axispharm.comlumiprobe.com |
| Sulfo-Cy7 dicarboxylic acid | C₄₂H₅₁N₂KO₁₀S₂ | 847.09 | Two carboxylic acid groups for bifunctional linking. | antibodies.comlunanano.ca |
| Sulfo-Cy7.5 carboxylic acid | Not specified | Not specified | Rigidized structure for improved quantum yield. | broadpharm.com |
Development of Rigid Meso-Substituted Heptamethine Dye Derivatives for Enhanced Stability
A significant challenge with traditional heptamethine cyanine dyes is their limited photostability and tendency to aggregate in aqueous media. researchgate.netresearchgate.net To overcome these limitations, research has focused on creating rigid meso-substituted derivatives. Introducing substituents at the central (meso) position of the polymethine chain and incorporating rigidifying elements, such as a cyclohexyl framework, enhances the dye's stability and optical performance. researchgate.netresearchgate.net
One approach involves the synthesis of an electroneutral rigid meso-sulfophenyloxy substituted heptamethine dye. researchgate.net The introduction of a carboxy end group via derivatization of a sulfonamide group can improve water solubility. researchgate.net Replacing the meso-chlorine atom in dyes like IR-780 with aryl substituents has been shown to yield fluorophores with 1.5- to 2-fold higher fluorescent quantum yields and increased resistance to nucleophilic degradation. nih.gov These structural modifications can shift the absorption further into the NIR region, which is beneficial for deeper tissue penetration in in vivo imaging. researchgate.net The photophysical properties of these meso-substituted dyes, including their absorption and emission profiles, are highly dependent on the nature of the substituent. mdpi.com
Bifunctional this compound Derivatives for Multi-Targeting Research
Bifunctional derivatives of this compound are engineered to carry two distinct functional moieties, enabling dual-modality imaging or the simultaneous targeting of multiple biological entities. snmjournals.orgnih.gov A common strategy involves using a chelator scaffold, such as Fusarinine (B1175079) C (FSC), which can be conjugated to both a targeting vector (like a peptide) and the Sulfo-Cy7 fluorophore. nih.govacs.org
For example, researchers have developed dual-modality imaging agents by coupling targeting vectors like a minigastrin analogue (MG11) or a cyclic RGD peptide to an FSC core that is also labeled with Sulfo-Cy7. nih.govacs.org These bifunctional probes, such as [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, combine the radioactive properties of Gallium-68 for PET imaging with the optical properties of Sulfo-Cy7 for fluorescence imaging. snmjournals.orgnih.gov Such agents have demonstrated high receptor affinity and specific targeting in preclinical models. nih.gov Another approach involves creating dual-labeled reagents like ¹²⁴I-Sulfo-Cy7-(PhS)₂Mal, which combines a radioisotope for PET imaging with the NIR fluorescence of Sulfo-Cy7 for potential use in fluorescence-guided surgery. kcl.ac.uk These multi-targeting and multi-modality probes are powerful tools for advanced diagnostics and therapeutic research. nih.govnih.gov
Bioconjugation Strategies for Advanced Molecular Probes
Covalent Labeling of Biomolecules for Research Applications
Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye valued for its high water solubility and photostability. axispharm.comlumiprobe.comglpbio.com Its sulfonated nature makes it particularly suitable for labeling delicate biomolecules in aqueous environments without requiring organic co-solvents that could cause denaturation. apexbt.comglpbio.com This enhanced water solubility also helps to reduce the fluorescence quenching that can occur from dye-dye interactions on a labeled molecule. apexbt.comglpbio.com The dye's fluorescence emission in the NIR window (around 773-779 nm) is advantageous for deep-tissue imaging in living organisms due to the reduced background autofluorescence and high photon penetration at these wavelengths.
The most common strategy for labeling proteins and antibodies with Sulfo-Cy7 involves the use of its N-hydroxysuccinimide (NHS) ester derivative. Sulfo-Cy7 NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptide chains, which are typically abundant and accessible on the surface of proteins. thermofisher.com
A standard labeling protocol involves several key steps. First, the protein or antibody must be prepared in an amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer, at a pH between 8.0 and 9.0. This alkaline condition is crucial to deprotonate the primary amines, enhancing their nucleophilicity and reactivity toward the NHS ester. The lyophilized Sulfo-Cy7 NHS ester is dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then added to the protein solution at a carefully calculated molar ratio of dye to protein, typically ranging from 5:1 to 20:1. The reaction is generally incubated for 1-2 hours at 4°C or room temperature with gentle agitation. Following incubation, the unreacted, free dye is separated from the labeled protein conjugate using methods like dialysis or gel filtration desalting columns. lumiprobe.com The final step is to characterize the conjugate by calculating the degree of labeling (DoL), which is the average number of dye molecules per protein. This is determined spectrophotometrically by measuring the absorbance of the dye (at ~756 nm) and the protein (at 280 nm).
| Parameter | Recommended Condition | Rationale |
| Reactive Dye Form | Sulfo-Cy7 NHS Ester | Targets primary amines (lysine, N-terminus). |
| Reaction Buffer | Amine-free (e.g., PBS, Borate, Carbonate) | Prevents competition with the target biomolecule. |
| pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic. |
| Dye Solvent | Anhydrous DMSO or DMF | Solubilizes the NHS ester for addition to the aqueous reaction. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Optimized to achieve sufficient labeling without causing protein precipitation or fluorescence quenching. |
| Reaction Temperature | 4°C to Room Temperature | 4°C can help reduce protein aggregation and degradation. |
| Reaction Time | 1 - 2 hours | Sufficient for the reaction to proceed to completion. |
| Purification | Desalting Column or Dialysis | Effectively removes unconjugated dye from the labeled protein. |
This interactive table summarizes a typical protocol for labeling proteins with Sulfo-Cy7 NHS ester.
Peptides are routinely labeled with Sulfo-Cy7 for a variety of applications, including receptor binding studies and in vivo imaging. axispharm.commedchemexpress.com The methods for conjugating Sulfo-Cy7 to peptides are similar to those for proteins and primarily depend on the available functional groups on the peptide.
Amine-Reactive Labeling : For peptides containing lysine residues or a free N-terminus, Sulfo-Cy7 NHS ester is the reagent of choice. The conjugation chemistry is identical to that used for proteins, forming a stable amide bond. Given the smaller size of peptides, purification of the labeled product can often be achieved with high-performance liquid chromatography (HPLC), which provides excellent separation of labeled peptide, unlabeled peptide, and free dye.
Thiol-Reactive Labeling : An alternative and highly specific method involves targeting cysteine residues. Peptides can be synthesized with a cysteine residue specifically for conjugation. The thiol group (-SH) on the cysteine side chain is targeted by a Sulfo-Cy7 maleimide (B117702) derivative. broadpharm.com This reaction proceeds efficiently at a neutral pH of 6.5-7.5, forming a stable thioether bond. broadpharm.com This strategy is orthogonal to amine-based chemistry, allowing for site-specific labeling even in the presence of multiple lysine residues.
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Target Residue | Lysine, N-terminus | Cysteine |
| Reactive Group on Dye | N-hydroxysuccinimide (NHS) ester | Maleimide |
| Optimal pH | 7.2 - 9.0 thermofisher.com | 6.5 - 7.5 broadpharm.com |
| Resulting Bond | Amide | Thioether |
| Specificity | High; targets available primary amines. | Very high; targets specific thiol groups. |
This interactive table compares key aspects of amine-reactive and thiol-reactive conjugation strategies for peptides using Sulfo-Cy7 derivatives.
Labeling nucleic acids and oligonucleotides with Sulfo-Cy7 is crucial for applications in genetic analysis, fluorescence in situ hybridization (FISH), and molecular diagnostics. axispharm.comnih.gov
One of the most precise methods for creating fluorescently labeled oligonucleotides is through automated solid-phase synthesis. nih.gov In this approach, a Sulfo-Cy7 phosphoramidite (B1245037) is used as one of the building blocks during the synthesis cycle. nih.gov This allows for the site-specific incorporation of the dye at any desired position within the DNA or RNA sequence. nih.gov
Post-synthesis conjugation is another widely used technique. An oligonucleotide is first synthesized with a reactive functional group, such as a primary amine, at a specific location (commonly the 5' or 3' end). This amine-modified oligonucleotide is then reacted with Sulfo-Cy7 NHS ester in solution to form a stable conjugate. Alternatively, carbodiimide (B86325) chemistry, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to activate the 5'-terminal phosphate (B84403) of an RNA molecule for reaction with an amine-functionalized dye. nih.gov
The formation of a covalent amide bond between a Sulfo-Cy7 NHS ester and a primary amine on a biomolecule is a cornerstone of bioconjugation chemistry. This reaction is a type of nucleophilic acyl substitution. thermofisher.com
The process begins with the primary amine (-NH₂) of the biomolecule, which is deprotonated at physiological to alkaline pH (7.2-9.0), acting as a potent nucleophile. thermofisher.com This nucleophilic amine attacks the electron-deficient carbonyl carbon of the NHS ester group on the Sulfo-Cy7 molecule. This attack forms a transient, high-energy tetrahedral intermediate. Subsequently, this intermediate collapses, and the N-hydroxysuccinimide (NHS) moiety is eliminated as a stable leaving group. thermofisher.comthermofisher.com The final result is the formation of a highly stable amide bond that covalently links the Sulfo-Cy7 dye to the biomolecule. thermofisher.com The efficiency of this reaction is pH-dependent; the rate of reaction increases with pH as more of the amine groups are deprotonated, but this must be balanced against the increased rate of hydrolysis of the NHS ester at higher pH values. thermofisher.com
Nucleic Acid and Oligonucleotide Labeling Techniques
Engineering Hybrid Molecular Imaging Probes
The unique properties of Sulfo-Cy7 have been leveraged to create sophisticated hybrid or dual-modality imaging probes. These agents combine two or more imaging modalities into a single molecule, offering complementary information for preclinical research.
A powerful strategy for developing dual-modality probes involves using a chelator as a central scaffold. nih.govacs.org Chelators are molecules capable of binding tightly to metal ions. This approach enables the creation of probes for simultaneous positron emission tomography (PET) and fluorescence imaging (FI).
In a prominent example of this strategy, the siderophore-based chelator Fusarinine (B1175079) C (FSC) was used as a scaffold. nih.govacs.orgsnmjournals.org FSC possesses three primary amine functionalities that can be used for site-specific conjugation. snmjournals.org In one study, Sulfo-Cyanine7 carboxylic acid was activated and conjugated to one of the amines on the FSC scaffold to provide the near-infrared fluorescence signal. nih.gov The remaining amine sites were used to attach targeting vectors, such as a minigastrin analogue (MG11) or a cyclic RGD peptide, which direct the probe to specific cell surface receptors overexpressed in certain cancers (e.g., CCK2R or integrin αvβ3, respectively). nih.govacs.org
The chelating core of the FSC scaffold was then used to complex with a positron-emitting radionuclide, Gallium-68 (⁶⁸Ga), enabling PET imaging. nih.govacs.org The resulting dual-modality agents, such as [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, were evaluated in preclinical models. nih.gov These studies demonstrated high radiolabeling yields, excellent stability, and high receptor affinity. nih.govacs.org In vivo PET/CT and optical imaging in tumor-bearing mice showed specific tumor uptake. nih.govacs.org PET imaging allowed for visualization of the tumor at early time points (30-120 minutes post-injection), while optical imaging provided excellent tumor contrast at later time points (24-72 hours) as the probe cleared from non-target tissues. nih.govsnmjournals.org This work serves as a proof-of-principle for using a chelator as a scaffold to build complex, multi-functional imaging agents for preclinical research. nih.gov
| Probe Name | Targeting Vector | Target Receptor | Receptor Affinity (IC₅₀) | Hydrophilicity (logD) |
| [⁶⁸Ga]Sulfo-Cy7-FSC-MG | Minigastrin (MG11) | CCK2R | 2.68 ± 0.53 nM nih.govsnmjournals.org | -1.9 ± 0.17 nih.govsnmjournals.org |
| [⁶⁸Ga]Sulfo-Cy7-FSC-RGD | c(RGDyK) | Integrin αvβ₃ | 0.81 ± 0.19 nM snmjournals.org | -2.3 ± 0.16 nih.govsnmjournals.org |
This interactive table presents research findings for two dual-modality imaging probes developed using a Fusarinine C (FSC) chelator scaffold.
Integration with Radiotracers for Combined Positron Emission Tomography (PET) and Optical Imaging in Animal Models
The integration of Sulfo-Cy7-acid derivatives with radionuclides has enabled the development of dual-modality imaging probes, combining the high sensitivity of Positron Emission Tomography (PET) with the high resolution of optical imaging. A key strategy involves using a chelator scaffold, such as Fusarinine C (FSC), which can be conjugated to both the Sulfo-Cy7 fluorophore and a targeting vector, and can stably chelate a radionuclide like Gallium-68 (⁶⁸Ga). nih.govacs.org
In one study, researchers developed two such divalent hybrid imaging agents: [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD. nih.gov The Sulfo-Cy7 carboxylic acid was activated in situ and conjugated to the FSC scaffold. nih.govacs.org These agents demonstrated high radiolabeling yields and stability. nih.govacs.org
Animal imaging studies in tumor-bearing mice demonstrated the utility of these probes. Static PET imaging with [⁶⁸Ga]Sulfo-Cy7-FSC-MG confirmed receptor-specific uptake in tumors, which were visualized at 60 and 120 minutes post-injection. nih.govacs.org However, moderate target-to-organ contrast was observed due to tracer accumulation in the liver, spleen, and kidneys. nih.govacs.org For the [⁶⁸Ga]Sulfo-Cy7-FSC-RGD probe, PET images clearly visualized the tumor with high specificity, accompanied by renal elimination. nih.govacs.org
Optical imaging results were complementary. With Sulfo-Cy7-FSC-MG, the tumor began to be visualized with moderate contrast two hours after injection, while the best contrast for Sulfo-Cy7-FSC-RGD was achieved 24 hours post-administration. nih.govacs.org These studies showcase a feasible strategy for creating dual-modality PET and optical imaging probes, although optimization of the in vivo pharmacokinetics is an area for further development. nih.govacs.orgnih.gov
Table 1: Research Findings for ⁶⁸Ga-Sulfo-Cy7-FSC-based Dual-Modality Imaging Agents
| Compound | Target Receptor | IC₅₀ (nM) | Log D | Internalized Activity (2h) | In Vivo Tumor Visualization (PET) |
|---|---|---|---|---|---|
| [⁶⁸Ga]Sulfo-Cy7-FSC-MG | CCK2R | 2.68 ± 0.53 | -1.9 ± 0.17 | 8.75 ± 1.32% | Moderate contrast at 60 & 120 min p.i. nih.govacs.org |
| [⁶⁸Ga]Sulfo-Cy7-FSC-RGD | αᵥβ₃ integrin | 0.81 ± 0.19 | -2.3 ± 0.16 | N/A | Clear visualization at 30 & 90 min p.i. nih.govacs.org |
Data sourced from studies on A431-CCK2R and M21 cell lines and corresponding mouse xenograft models. nih.govnih.gov
Click Chemistry Approaches for Selective Bioconjugation in Complex Systems
Click chemistry provides a highly selective and efficient method for conjugating Sulfo-Cy7 to biomolecules, even in complex biological environments. interchim.fr This bioorthogonal strategy relies on the reaction between two functional groups that are largely inert to biological systems, ensuring that the labeling reaction occurs only between the intended molecules. interchim.fr
For Sulfo-Cy7, this is typically achieved by modifying the dye with either an azide (B81097) or a strained alkyne group. broadpharm.commedchemexpress.com
Sulfo-Cy7-azide: This derivative can react with biomolecules functionalized with alkyne groups through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). medchemexpress.com It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained cyclooctyne (B158145) groups like Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), which proceeds without the need for a copper catalyst. broadpharm.commedchemexpress.com
Sulfo-Cy7-DBCO: This derivative contains the DBCO functional group, which allows for selective and efficient conjugation with azide-containing biomolecules through copper-free click chemistry (SPAAC). taskcm.com
These click chemistry reagents enable the specific labeling of proteins, nucleic acids, and other biomolecules for applications in molecular imaging and cell tracking. interchim.frtaskcm.com The high specificity of the click reaction minimizes background signal and ensures that the probe is attached at the desired location. interchim.fr
Table 2: Sulfo-Cy7 Derivatives for Click Chemistry
| Derivative | Reactive Group | Corresponding Partner | Reaction Type | Key Feature |
|---|---|---|---|---|
| Sulfo-Cy7-azide | Azide (-N₃) | Alkyne, DBCO, BCN | CuAAC, SPAAC | Versatile for both copper-catalyzed and copper-free reactions. broadpharm.commedchemexpress.com |
| Sulfo-Cy7-DBCO | Dibenzocyclooctyne | Azide (-N₃) | SPAAC | Enables copper-free conjugation, ideal for live-cell applications. taskcm.com |
Considerations for Maintaining Bioconjugate Functionality
Impact of Labeling on Protein Denaturation and Stability in Aqueous Environments
The chemical properties of a fluorescent label can significantly impact the structure and stability of the target protein. Labeling with hydrophobic dyes can lead to protein aggregation and precipitation, particularly in aqueous solutions. researchgate.net
Sulfo-Cy7 is specifically designed to mitigate these issues. The "Sulfo" prefix indicates the presence of sulfonate groups (SO₃⁻) in its structure. These groups impart several beneficial properties:
Enhanced Hydrophilicity: The sulfonate groups make Sulfo-Cy7 highly water-soluble, allowing labeling reactions to be performed directly in aqueous buffers without the need for organic co-solvents that can denature sensitive proteins. apexbt.comglpbio.cominterchim.fr
Reduced Aggregation: The negative charges of the sulfonate groups help prevent the aggregation that can occur from dye-dye interactions or interactions between the dye and hydrophobic patches on the protein surface. researchgate.net This helps maintain the stability of the final bioconjugate.
Due to these characteristics, Sulfo-Cy7 and its derivatives are particularly well-suited for labeling delicate proteins or those prone to denaturation. glpbio.comlumiprobe.com The use of sulfonated cyanine (B1664457) dyes helps ensure that the biological activity and structural integrity of the labeled protein are preserved.
Strategies for Optimizing Labeling Efficiency in Hydrophobic Proteins
Labeling hydrophobic proteins, such as membrane proteins, presents unique challenges due to the poor accessibility of labeling sites and the potential for aggregation. Several strategies can be employed to optimize the conjugation of Sulfo-Cy7 to these proteins:
Solvent Optimization: For proteins embedded in membranes or with significant hydrophobic domains, using a mixed solvent system can improve dye solubility and accessibility. A common approach is to add a small percentage of an organic solvent, such as 10% dimethyl sulfoxide (DMSO), to the aqueous buffer.
pH Adjustment: The standard labeling of primary amines with NHS esters is most efficient at a pH of 8.0-9.0. For some hydrophobic proteins, temporarily increasing the buffer pH to 9.5 during the conjugation step may enhance labeling efficiency, provided the protein remains stable under these conditions.
Post-Labeling Stabilization: After the conjugation reaction, the addition of non-ionic detergents (e.g., 0.1% Tween-20) can help prevent the aggregation of the newly labeled hydrophobic protein. The success of these strategies can be validated using methods like SDS-PAGE or fluorescence correlation spectroscopy (FCS).
Minimizing Non-Specific Protein Interactions in Bioconjugates
Non-specific binding of fluorescently labeled bioconjugates can lead to high background signals and inaccurate results, particularly in imaging and assay applications. nih.govplos.org Several methods can be used to minimize these unwanted interactions:
Use of Blocking Agents: Incubating the sample with a protein-blocking additive, such as Bovine Serum Albumin (BSA), is a common and effective strategy. nih.govaatbio.com BSA shields charged and hydrophobic surfaces, reducing non-specific protein interactions. aatbio.com Typically, a concentration of 0.1% to 1% BSA is sufficient. aatbio.comnih.gov Other blocking agents like casein or gelatin can also be used. nih.gov
Buffer Optimization: Adjusting the properties of the buffer can significantly reduce non-specific binding. aatbio.com
Salt Concentration: Increasing the salt concentration (e.g., NaCl) helps to shield electrostatic interactions between charged proteins and surfaces. aatbio.com
Addition of Surfactants: For non-specific binding driven by hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can be effective. nih.govaatbio.com
Inherent Dye Properties: The dye itself can influence non-specific binding. The sulfonate groups on Sulfo-Cy7 provide a net negative charge, which helps to minimize non-specific interactions through electrostatic repulsion. lumiprobe.com
Table 3: Strategies to Minimize Non-Specific Interactions of Bioconjugates
| Strategy | Mechanism | Example Application | Reference |
|---|---|---|---|
| Blocking Agents | Shields charged and hydrophobic surfaces to prevent analyte adhesion. | Adding 0.1-1% BSA to the assay buffer. | nih.govaatbio.comnih.gov |
| Increase Salt Concentration | Shields electrostatic charges, reducing charge-based interactions. | Using buffers with higher concentrations of NaCl. | aatbio.com |
| pH Adjustment | Neutralizes the net charge of the protein by matching the buffer pH to its isoelectric point. | Adjusting buffer pH to the pI of the target protein. | aatbio.com |
| Add Surfactants | Disrupts hydrophobic interactions between the analyte and surfaces. | Adding low concentrations of Tween-20 or Triton X-100. | nih.govaatbio.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Gallium-68 (⁶⁸Ga) |
| Fusarinine C (FSC) |
| [⁶⁸Ga]Sulfo-Cy7-FSC-MG |
| [⁶⁸Ga]Sulfo-Cy7-FSC-RGD |
| Sulfo-Cy7-azide |
| Sulfo-Cy7-DBCO |
| Dibenzocyclooctyne (DBCO) |
| Bicyclononyne (BCN) |
| Dimethyl sulfoxide (DMSO) |
| Tween-20 |
| Bovine Serum Albumin (BSA) |
| Triton X-100 |
| Casein |
Advanced Applications in Biological and Biomedical Research
Near-Infrared Fluorescence Imaging Methodologies
Sulfo-Cy7-acid is a water-soluble fluorophore designed for the near-infrared (NIR) region of the spectrum, with typical excitation and emission maxima around 750 nm and 773 nm, respectively. nih.gov This operational wavelength is significant because it falls within the "NIR window" (700-900 nm), a range where biological tissues exhibit minimal autofluorescence and reduced light scattering. These characteristics lead to enhanced tissue penetration and a higher contrast in imaging results. nih.govacs.org The dye's structure, which includes sulfonate groups, not only confers high water solubility, crucial for use in aqueous biological environments, but also contributes to a high quantum yield and photostability. nih.govacs.orgaxispharm.comcreative-diagnostics.com These properties make Sulfo-Cy7 derivatives ideal for non-destructive imaging and monitoring of labeled molecules within living organisms. lumiprobe.com
Live Cell Imaging and Subcellular Localization Studies
Derivatives of this compound are extensively used to label biomolecules like proteins, antibodies, and peptides for live-cell imaging. medchemexpress.comalfa-chemistry.com The high water solubility of sulfonated cyanine (B1664457) dyes is particularly advantageous for labeling delicate proteins that may be prone to denaturation. lumiprobe.com Once conjugated, these fluorescent probes allow researchers to track the distribution, trafficking, and dynamics of biomolecules in living cells. alfa-chemistry.com
Detailed research has demonstrated the utility of Sulfo-Cy7 conjugates in studying receptor-mediated cellular uptake. In one study, bioconjugates were developed using Sulfo-Cy7, a fusarinine (B1175079) C (FSC) chelator scaffold, and targeting peptides (minigastrin or RGD). nih.gov These conjugates were used to perform cell uptake assays on specific cancer cell lines. The results showed highly specific, receptor-mediated internalization of the Sulfo-Cy7-labeled compounds. nih.gov For instance, the internalized activity of [68Ga]Sulfo-Cy7-FSC-MG in A431-CCK2R cells was 8.75 ± 1.32% after 2 hours of incubation. nih.gov Fluorescence-determined measurements for the same compound showed an uptake of 10.78 ± 1.04% under similar conditions, which was significantly reduced in blocking studies, confirming the specificity of the uptake. nih.gov
| Compound | Cell Line | Uptake Measurement Method | Internalized Activity / Uptake (%) after 2h | Comment |
|---|---|---|---|---|
| [68Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | Radioactivity | 8.75 ± 1.32 | Receptor-positive cells |
| Sulfo-Cy7-FSC-MG | A431-CCK2R | Fluorescence | 10.78 ± 1.04 | Reduced to 1.65 ± 0.47% in blocked cells |
| [68Ga]Sulfo-Cy7-FSC-RGD | M21 | Radioactivity | 4.41 ± 1.17 | αvβ3 positive cells |
| Sulfo-Cy7-FSC-RGD | M21 | Fluorescence | 5.79 ± 0.88 | Reduced to 1.74 ± 0.25% in αvβ3 negative cells |
Deep Tissue Penetration Research Using this compound
A primary advantage of using this compound for imaging is its ability to facilitate deep tissue penetration. nih.govresearchgate.net The dye's fluorescence in the near-infrared range minimizes interference from endogenous molecules in biological tissues, which reduces background signal and allows for clearer visualization of targets deep within an organism. axispharm.comcreative-diagnostics.com This makes Sulfo-Cy7 and its derivatives an ideal choice for in vivo and deep-tissue imaging applications where sensitivity and clarity are paramount. axispharm.comaxispharm.comlumiprobe.com Research involving fluorescence correlation spectroscopy (FCS) and transient state (TRAST) spectroscopy has further explored the photophysical properties of Sulfo-Cy7, confirming its suitability for advanced imaging techniques that rely on deep tissue access. researchgate.net
Fluorescence Microscopy Techniques for Cellular Structures and Dynamics
This compound conjugates are valuable reagents in fluorescence microscopy, enabling high-resolution imaging of cellular structures and their dynamic processes. axispharm.comaxispharm.com In techniques like confocal laser scanning microscopy, the dye provides a strong and stable signal for visualizing labeled components within cells. medchemexpress.com A general method for assessing the cellular uptake of nanoparticles labeled with a Cy7 derivative involves seeding cells, incubating them with the labeled nanoparticles, staining with Cy7, and imaging with a confocal microscope. medchemexpress.com This approach allows for detailed visualization of the nanoparticle localization within cellular compartments.
Flow Cytometry Applications for Cellular Analysis and Sorting
The distinct spectral properties of this compound make it a useful tool in flow cytometry. axispharm.com Its emission in the far-red to near-infrared spectrum allows it to be incorporated into multi-color analysis panels with minimal spectral overlap with dyes that excite at shorter wavelengths. This provides a distinct signal that can be used for the precise analysis and sorting of cells based on the presence of a labeled biomolecule on the cell surface or internally. axispharm.comaxispharm.com Many modern flow cytometers are equipped with lasers and filters capable of detecting Cy7, making it a common choice for this application.
Preclinical In Vivo Optical Imaging in Animal Models
The favorable characteristics of this compound, including its NIR fluorescence, high water solubility, and photostability, have led to its widespread use in preclinical in vivo optical imaging in animal models. axispharm.commedchemexpress.com The dye can be conjugated to various biomolecules, such as peptides or nanoparticles, to create targeted imaging probes. medchemexpress.com These probes are then administered to animal models, and their distribution and accumulation in tissues of interest, such as tumors, can be monitored non-invasively over time using specialized imaging systems. medchemexpress.com
Tracking Labeled Biomolecule Distribution and Dynamics in Organisms
A key application of this compound in preclinical research is the tracking of labeled biomolecules to understand their distribution and pharmacokinetics. nih.gov By conjugating Sulfo-Cy7 to targeting vectors, researchers can visualize the accumulation of these agents in specific organs and tissues.
Studies using hybrid imaging agents, which combine the fluorescent Sulfo-Cy7 dye with a radionuclide like Gallium-68 (⁶⁸Ga), have provided detailed insights into biodistribution. nih.govsnmjournals.org For example, the biodistribution of [68Ga]Sulfo-Cy7-FSC-RGD was evaluated in mice bearing U-87MG tumor xenografts. nih.gov The probe showed rapid blood clearance and high retention in the kidneys, indicating tubular reabsorption. nih.govacs.org Crucially, it demonstrated specific accumulation in the tumor tissue. nih.gov Similarly, [68Ga]Sulfo-Cy7-FSC-MG was used to visualize tumors in a different mouse model, confirming receptor-specific uptake in the target tissue, although it exhibited slower pharmacokinetics and higher liver accumulation compared to the RGD-based agent. nih.govacs.orgsnmjournals.org Optical imaging confirmed these findings, with tumor tissue becoming visible with moderate contrast two hours after injection for the MG-based probe. nih.govacs.org
| Compound | Time Post-Injection | Organ/Tissue | Uptake (% Injected Dose per Gram) |
|---|---|---|---|
| [68Ga]Sulfo-Cy7-FSC-MG (2 h p.i.) | 2 h | Blood | 3.0 ± 0.5 |
| Tumor | 10.3 ± 1.1 | ||
| Liver | 25.7 ± 3.3 | ||
| Spleen | 14.4 ± 2.6 | ||
| Kidneys | 71.1 ± 7.0 | ||
| [68Ga]Sulfo-Cy7-FSC-RGD (90 min p.i.) | 90 min | Blood | 1.3 ± 0.2 |
| Tumor | 6.5 ± 0.8 | ||
| Liver | ~6-7 | ||
| Muscle | 0.6 ± 0.1 | ||
| Kidneys | 57.3 ± 4.6 |
Receptor-Mediated Uptake Studies in Xenograft Models
This compound is instrumental in studying receptor-mediated uptake of targeted molecules in xenograft models, which are crucial for cancer research. When conjugated to targeting ligands such as peptides or antibodies, the resulting fluorescent probes can be used to visualize and quantify the specific uptake by tumor cells that overexpress the target receptor.
In one study, a conjugate of Sulfo-Cy7, specifically [⁶⁸Ga]Sulfo-Cy7-FSC-MG, was used to investigate receptor-mediated internalization in A431-CCK2R cells, which express the cholecystokinin-2 receptor (CCK2R). The internalized activity was measured at 4.56 ± 0.39% after one hour and increased to 8.75 ± 1.32% after two hours of incubation. The specificity of this uptake was confirmed in blocking studies where receptor saturation with an excess of pentagastrin (B549294) significantly reduced the internalization to 0.19 ± 0.1% and 0.44 ± 0.41% at the same time points. acs.orgnih.gov
Similarly, another conjugate, [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, was evaluated for its uptake in M21 cells, which are positive for the αvβ3 integrin receptor, and M21-L cells, which are negative for this receptor. The uptake in M21 cells was 2.45 ± 0.36% after one hour and 4.41 ± 1.17% after two hours. In contrast, the uptake in the receptor-negative M21-L cells was significantly lower, at 0.43 ± 0.25% and 0.71 ± 0.66% for the respective time points, demonstrating the receptor-specific nature of the interaction. acs.orgnih.gov
Fluorescence-based cell uptake studies further corroborated these findings. For instance, Sulfo-Cy7-FSC-MG showed a 10.78 ± 1.04% uptake in non-blocked A431-CCK2R cells after two hours, which was reduced to 1.65 ± 0.47% in blocked cells. acs.org For Sulfo-Cy7-FSC-RGD, the uptake was 5.79 ± 0.88% in αvβ3-positive cells and 1.74 ± 0.25% in αvβ3-negative cells. acs.org
Table 1: Receptor-Mediated Uptake of Sulfo-Cy7 Conjugates
| Compound | Cell Line | Target Receptor | Incubation Time (hours) | % Internalized Activity (Radiolabeled) | % Uptake (Fluorescence) |
| [⁶⁸Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | CCK2R | 1 | 4.56 ± 0.39 | - |
| 2 | 8.75 ± 1.32 | 10.78 ± 1.04 | |||
| [⁶⁸Ga]Sulfo-Cy7-FSC-RGD | M21 (αvβ3-positive) | αvβ3 Integrin | 1 | 2.45 ± 0.36 | - |
| 2 | 4.41 ± 1.17 | 5.79 ± 0.88 | |||
| M21-L (αvβ3-negative) | 1 | 0.43 ± 0.25 | - | ||
| 2 | 0.71 ± 0.66 | 1.74 ± 0.25 |
Investigating Tumor Localization and Clearance Kinetics in Research Models
The pharmacokinetic properties of this compound conjugates, including their localization to tumors and subsequent clearance from the body, are critical aspects of their evaluation as imaging agents. snmjournals.orgresearchgate.net
Biodistribution studies of [⁶⁸Ga]Sulfo-Cy7-FSC-MG in mice with A431-CCK2R xenografts revealed slow clearance kinetics. acs.org The tracer showed high accumulation in the kidneys, with 71.1 ± 7.0% of the injected dose per gram (%ID/g) at 2 hours post-injection. acs.org Blood clearance was also slow, leading to significant liver accumulation (25.7 ± 3.3% ID/g at 2 hours). acs.orgsnmjournals.org Tumor uptake was observed at 3.1 ± 0.9% and 3.8 ± 0.7% ID/g at 1 and 2 hours, respectively. acs.org The tumor-to-CCK2R-negative-tumor ratio increased from 1.5 to 3.1 over this period, indicating target-specific accumulation. acs.org Optical imaging showed that while non-targeted tissues were prominent at 1 hour, the tumor became moderately visualized by 2 hours, with improved contrast at later time points (24-72 hours). acs.orgsnmjournals.org
In contrast, [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, evaluated in mice with U-87MG xenografts, exhibited faster clearance from the blood. acs.org It showed high tumor accumulation of 10.1 ± 0.8% ID/g at 30 minutes, which remained high at 7.5 ± 0.8% ID/g after 90 minutes. acs.org This conjugate was rapidly cleared from the blood, with moderate liver accumulation (around 6-7% ID/g) and high kidney retention. acs.orgsnmjournals.org PET imaging clearly visualized the tumor, and fluorescence imaging provided the best contrast 24 hours after administration, after which the probe was washed out from the tumor tissue by 48 hours. acs.orgsnmjournals.org
Table 2: Biodistribution of [⁶⁸Ga]Sulfo-Cy7-FSC-MG in A431-CCK2R Xenograft Model
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| 1 hour | 3.1 ± 0.9 | 4.7 ± 0.7 | - | - |
| 2 hours | 3.8 ± 0.7 | 3.0 ± 0.5 | 25.7 ± 3.3 | 71.1 ± 7.0 |
Molecular Probing and Sensing Mechanisms
The inherent fluorescent properties of this compound make it a valuable component in the design of molecular probes and sensors for various bioanalytical applications.
Studying Molecular Interactions in Bioanalytical Assays
This compound and its derivatives are widely used as molecular probes to study interactions between biomolecules. axispharm.comaxispharm.com Their utility stems from their ability to be conjugated to proteins, nucleic acids, and other molecules of interest without significantly altering their biological function. The interaction of these labeled biomolecules can then be monitored through changes in fluorescence. For example, the interaction of Sulfo-Cy dyes with nucleic acids can occur through electrostatic interactions with the backbone or stacking interactions with the nucleobases, both of which can lead to an increase in the dye's photon yield. nih.gov This principle is harnessed in techniques like Förster resonance energy transfer (FRET) to study conformational changes and binding events. nih.gov
Development of Bioresponsive "Turn-On" Probes for Specific Biomarkers
A significant area of research involves the development of "turn-on" fluorescent probes using this compound. These probes are designed to be non-fluorescent or weakly fluorescent initially but exhibit a strong fluorescent signal upon interaction with a specific biomarker. This "turn-on" mechanism provides a high signal-to-noise ratio, which is advantageous for sensitive detection. researchgate.net
One strategy for creating such probes involves modifying the cyanine structure in a way that quenches its fluorescence. This quenching can be reversed by a specific biological event, such as enzymatic cleavage or a change in the microenvironment. For example, a probe for β-galactosidase, an enzyme associated with cellular senescence, was developed based on a Cy7 fluorophore. nih.gov The probe, sulfonic-Cy7Gal, is initially non-emissive but becomes highly fluorescent upon hydrolysis by β-galactosidase. nih.gov This allows for the in vivo detection of β-galactosidase activity. nih.gov Similar principles have been applied to create probes that respond to other biomarkers, enabling the imaging of specific cellular processes and disease states. nih.govulisboa.pt
Enzymatic Sensing Applications, e.g., HRP-Catalyzed Oxidation for Metabolite Assays
This compound has been identified as a novel near-infrared substrate for horseradish peroxidase (HRP). acs.orgnih.govresearchgate.net This property has been exploited to develop enzymatic sensing assays for various metabolites. acs.orgnih.gov In these assays, the metabolite of interest is oxidized by a specific oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ then serves as a co-substrate for HRP, which catalyzes the oxidation of this compound. acs.orgacs.org This oxidation reaction leads to a loss of the dye's fluorescence, which can be quantified to determine the concentration of the initial metabolite. acs.orgacs.org
The proposed mechanism for the HRP-catalyzed oxidation of this compound (S7) involves a one-electron oxidation to form a radical species (S7•+). Subsequently, two of these radicals undergo a disproportionation reaction to generate the double oxidized, non-fluorescent product (S7²⁺) and regenerate the original S7 substrate. acs.orgnih.gov This system has been applied to create assays for metabolites like lactate (B86563) in whole blood, where the near-infrared fluorescence of Sulfo-Cy7 minimizes interference from hemoglobin. acs.orgacs.org
Table 3: HRP-Catalyzed Oxidation of this compound
| Reactants | Enzyme | Mechanism | Outcome | Application |
| This compound (S7) + H₂O₂ | Horseradish Peroxidase (HRP) | One-electron oxidation followed by disproportionation | Loss of fluorescence | Metabolite sensing (e.g., lactate, uric acid, cholesterol) |
Investigation of this compound as a Colorimetric Chemosensor for Metal Cation Recognition
Derivatives of cyanine dyes, including sulfo-cyanines, have been investigated for their potential as colorimetric chemosensors for the detection of metal cations. mdpi.comuminho.pt These dyes can exhibit a visible color change upon binding to specific metal ions, allowing for "naked-eye" detection. researchgate.netresearchgate.net
In one study, a sulfo-cyanine dye was evaluated for its ability to recognize various metal cations in an acetonitrile (B52724) solution. mdpi.comuminho.pt The dye displayed a highly sensitive and selective colorimetric response, changing from blue to colorless in the presence of copper (Cu²⁺) and iron (Fe³⁺) ions. mdpi.comuminho.pt This response is attributed to the coordination of the metal cation with the cyanine molecule, which alters its electronic structure and, consequently, its absorption of visible light. researchgate.net While this specific study used a sulfo-Cy5 derivative, the principles are applicable to the broader class of sulfo-cyanine dyes, including Sulfo-Cy7, for the development of sensors for biologically and environmentally relevant metal ions. mdpi.comresearchgate.netacs.org Other research has also explored water-soluble Schiff-base ligands that show fluorescence quenching and colorimetric changes upon binding to various metal ions like Cu²⁺, Ni²⁺, Cr³⁺, and Co²⁺. acs.org
Novel Imaging Concepts and Technologies
The unique photophysical properties of this compound have positioned it at the forefront of innovative imaging research. Its application extends to cutting-edge technologies that aim to enhance imaging sensitivity, specificity, and resolution in complex biological systems.
A significant challenge in the clinical application of Cerenkov luminescence (CL) imaging is its inherently low signal intensity. nih.gov To overcome this limitation, a novel strategy has been developed that converts the weak Cerenkov signal into a much stronger and more durable fluorescence signal. nih.gov This method utilizes a derivative of Sulfo-Cy7, specifically a Cy7 azide (B81097) synthesized from a sulfo-Cy7 NHS ester, for localized tagging within a tumor. nih.govsnmjournals.org
The core principle involves the use of radionuclides, such as those in ¹⁸F-FDG or ⁹⁰Y-labeled DOTA-RGD peptides, which generate Cerenkov luminescence. nih.govsnmjournals.org This localized light emission is sufficient to photoactivate the azide moiety on the Cy7 probe, converting it into a highly reactive nitrene. nih.gov This nitrene then rapidly forms covalent bonds with nearby cellular components, effectively "sticking" the fluorescent tag at the site of the radionuclide accumulation. nih.gov This process achieves a localized concentration of the fluorophore, leading to a persistent and significantly amplified fluorescence signal that is more easily detected than the original CL. nih.govsnmjournals.org
In preclinical research models, this Cerenkov-activated approach has been successfully demonstrated. In vitro experiments showed that fibrosarcoma cells that had taken up ¹⁸F-FDG exhibited a significantly higher fluorescence signal after exposure to Cy7 azide compared to control cells without the radionuclide. nih.govsnmjournals.org In vivo studies using tumor-bearing mice further validated the concept. nih.gov When a tumor-targeting radionuclide, ⁹⁰Y-DOTA-RGD, was administered followed by the Cy7 azide, a localized and lasting fluorescence signal was detected specifically in the tumors. nih.govsnmjournals.org This strategy provides a method to enhance intraoperative fluorescence imaging and to better assess the distribution of the radiation dose in tissues. nih.govsnmjournals.org
This compound is a valuable component in the development of hybrid or dual-modality imaging agents, particularly for combined Positron Emission Tomography (PET) and optical imaging. acs.orgnih.gov This approach leverages the high sensitivity and quantitative nature of PET for whole-body imaging with the high resolution of fluorescence imaging for surface or intraoperative guidance. acs.org The high water solubility, favorable near-infrared (NIR) emission spectrum (approximately 750 nm excitation/773 nm emission), and high quantum yield of Sulfo-Cy7 make it an excellent choice for the optical component of these probes. acs.org
In a proof-of-principle study, the siderophore-based chelator Fusarinine C (FSC) was used as a scaffold to create dual-modality probes. acs.orgsnmjournals.org this compound was conjugated to the FSC core, which also chelates the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). acs.org Targeting ligands, such as a minigastrin analog (MG) or the cyclic peptide RGD, were also attached to the scaffold to direct the probe to specific cellular receptors, like the cholecystokinin-2 receptor (CCK2R) or αvβ3 integrins, respectively. acs.orgsnmjournals.org
| Organ | % Injected Dose per Gram (%ID/g) |
|---|---|
| Kidneys | 71.1 ± 7.0 |
| Liver | 25.7 ± 3.3 |
| Blood | 3.0 ± 0.5 |
This compound (often abbreviated as SCy7 in this context) is utilized in advanced spectroscopic techniques like Fluorescence Correlation Spectroscopy (FCS) to investigate its photophysical behavior, including dye blinking and photoisomerization. acs.org FCS is a powerful method that analyzes fluctuations in fluorescence intensity as single molecules diffuse through a tiny observation volume, providing insights into processes that occur on a microsecond to millisecond timescale. diva-portal.orgdiva-portal.org
Research using FCS and a related technique, Transient State (TRAST) spectroscopy, has revealed the complex photodynamics of Sulfo-Cy7. acs.orgresearchgate.net Upon laser excitation, the dye can undergo reversible transitions between its stable, highly fluorescent all-trans ground state and other, less fluorescent or non-fluorescent "dark" states. acs.orgdiva-portal.org One key process is photo-induced isomerization, where the molecule switches to a mono-cis isomer. acs.orgdiva-portal.org
More detailed investigations have identified a more complex, three-state model for the photoisomerization kinetics of Sulfo-Cy7. acs.orgresearchgate.net These studies, combining FCS with spectral-TRAST, have identified an additional photoisomerized state that is not dark but rather has its own distinct, red-shifted emission spectrum compared to the primary trans-isomer. acs.orgresearchgate.net The formation and kinetics of this red-emissive state are sensitive to environmental factors such as viscosity and polarity, suggesting potential applications for Sulfo-Cy7 as an environmental sensor. researchgate.net Understanding these blinking kinetics is crucial for quantitative applications like single-molecule imaging, super-resolution microscopy, and Förster Resonance Energy Transfer (FRET), as the presence of these alternative states can influence fluorescence readouts. acs.org
| Finding | Technique(s) | Reference |
|---|---|---|
| Identification of photo-induced isomerization between trans and cis states. | FCS, TRAST | acs.orgdiva-portal.org |
| Discovery of a red-emissive photoisomerized state. | FCS, spectral-TRAST | acs.orgresearchgate.net |
| Kinetics are consistent with a three-state photoisomerization model. | FCS, TRAST | acs.orgresearchgate.net |
| Photoisomerization kinetics depend on local environmental conditions (viscosity, polarity). | TRAST | researchgate.net |
Mechanistic Investigations and Probe Optimization in Research
Understanding Photophysical Properties for Enhanced Research Performance
The utility of a fluorescent probe is defined by its photophysical characteristics. For Sulfo-Cy7-acid, research has focused on enhancing its photostability, improving its quantum yield, and mitigating issues like aggregation and quenching to ensure optimal performance in various research settings.
Studies on Photostability Enhancement in Cyanine (B1664457) Dyes
Cyanine dyes, including this compound, are known for their high extinction coefficients and tunable absorption and emission spectra. However, their application can be limited by photobleaching. Research has shown that the photostability of cyanine dyes can be enhanced by modulating the dye's environment or by the proximal conjugation of protective agents. biorxiv.org Sulfo-Cy7 is recognized as having higher photostability compared to the parent Cy7® fluorophore. lumiprobe.comtargetmol.comglpbio.comtargetmol.com This inherent stability, combined with its other favorable properties, makes it a valuable tool for long-term imaging studies. axispharm.com
Research into Quantum Yield Improvement in this compound Analogs
The quantum yield of a fluorophore is a measure of its fluorescence efficiency. Sulfo-Cy7 is an improved analog of the Cy7® fluorophore, with some sources stating a 20% to 23% improvement in quantum yield. lumiprobe.comantibodies.comtargetmol.comglpbio.comtargetmol.com The fluorescence quantum yield for this compound is reported to be 0.24. lumiprobe.comlumiprobe.com The introduction of a trimethylene bridge in the structure of Sulfo-Cyanine7.5, a related dye, is noted to increase its quantum yield compared to Indocyanine Green (ICG). lumiprobe.com Research has also explored the development of new heptamethine cyanines with peripheral substituents, such as short polyethylene (B3416737) glycol chains, which maintain a high quantum yield even at high labeling densities on biomolecules. nih.gov
Mitigation of Dye Aggregation and Fluorescence Quenching
Dye aggregation is a common issue with fluorescent probes, often leading to a reduction in fluorescence intensity, a phenomenon known as quenching. nih.gov This is particularly relevant when labeling biomolecules, as over-labeling can cause the formation of H-aggregates, which are characterized by a blue-shifted absorption band and decreased fluorescence. nih.gov
The introduction of sulfonate groups is a primary strategy to increase water solubility and reduce the fluorescence-quenching that can arise from dye-dye interactions. apexbt.comadcreviews.com The sulfonate groups on this compound enhance its hydrophilicity, which helps to prevent aggregation and makes it particularly suitable for labeling delicate proteins that are prone to denaturation. lumiprobe.comglpbio.comapexbt.com While sulfonation is a common method, research has also focused on creating aggregation-resistant fluorophores through other structural modifications. For instance, new heptamethine cyanines with short polyethylene glycol chains have been shown to exhibit no evidence of H-aggregation even at high labeling densities. nih.gov
It is also important to control the labeling ratio to avoid over-labeling, which can lead to fluorescence quenching. In some cases, the formation of J-aggregates, which have red-shifted absorption bands and enhanced luminescence, can be beneficial for light absorption in the near-infrared spectrum. researchgate.netmdpi.com
Solvatochromic and Fluorogenic Properties for Environmental Sensing
Solvatochromic and fluorogenic dyes are valuable tools for environmental sensing as their fluorescence properties change in response to their microenvironment, such as polarity and viscosity. nih.govcore.ac.uk These dyes are often "push-pull" systems that undergo intramolecular charge transfer, causing their emission to shift to longer wavelengths in more polar solvents. nih.gov
While extensive research exists on the solvatochromic properties of other cyanine dyes for sensing metal cations and for thermal sensing, specific studies detailing the solvatochromic and fluorogenic properties of this compound for broad environmental sensing are less common in the provided search results. uminho.ptwiley.commdpi.com However, the general principles of solvatochromism in cyanine dyes suggest that this compound could potentially be used in such applications. nih.govcore.ac.ukuminho.pt For example, a sulfo-cyanine dye has been studied as a colorimetric chemosensor for the detection of Cu²⁺ and Fe³⁺. uminho.pt
Mechanisms of Interaction with Biological Components
The ability of this compound to be used as a fluorescent label is dependent on its ability to form stable bonds with biomolecules. This is typically achieved through covalent attachment.
Receptor Affinity and Specificity Studies in Cellular Systems
Sulfo-Cy7 is frequently conjugated to targeting vectors like peptides or antibodies to investigate their binding characteristics to specific cellular receptors. nih.gov The intrinsic fluorescence of the dye allows for quantitative assessment of receptor affinity and specificity without the need for radioactivity, although it is also used in dual-modality probes that combine fluorescence with positron emission tomography (PET). nih.govbmglabtech.com
Research has demonstrated the utility of Sulfo-Cy7-labeled bioconjugates in determining binding affinities (often expressed as the half-maximal inhibitory concentration, IC50) for various receptors. For instance, a conjugate of Sulfo-Cy7 with a minigastrin analogue (Sulfo-Cy7-FSC-MG) showed a high affinity for the cholecystokinin-2 receptor (CCK2R), with IC50 values of 2.81 ± 0.66 nM for the metal-free form and 2.68 ± 0.53 nM for the gallium-complexed form. nih.govresearchgate.net Similarly, a Sulfo-Cy7 conjugate targeting integrin αvβ3 (Sulfo-Cy7-FSC-RGD) displayed enhanced affinity compared to the unlabeled parent compound. nih.govacs.org In another study, a Sulfo-Cy7 conjugate was developed as a fluorescent antagonist for the adenosine (B11128) A3 receptor (A3AR), exhibiting a high affinity (Ki of 21.6 nM) and suitability for characterization by flow cytometry. nih.gov These studies confirm that Sulfo-Cy7 labeling provides a reliable method for evaluating ligand-receptor interactions in cellular systems. nih.govresearchgate.netnih.gov
Table 1: Receptor Affinity of Sulfo-Cy7-labeled Bioconjugates
| Compound | Target Receptor | Cell Line | IC50 / Ki Value (nM) | Reference |
|---|---|---|---|---|
| Sulfo-Cy7-FSC-MG (uncomplexed) | CCK2R | A431-CCK2 | 2.81 ± 0.66 | nih.gov |
| Sulfo-Cy7-FSC-MG ([natGa] complexed) | CCK2R | A431-CCK2 | 2.68 ± 0.53 | nih.gov |
| Sulfo-Cy7-FSC-RGD (uncomplexed) | Integrin αvβ3 | M21 | 1.13 ± 0.22 | nih.gov |
| Sulfo-Cy7-FSC-RGD ([natGa] complexed) | Integrin αvβ3 | M21 | 0.81 ± 0.19 | nih.gov |
| MRS7535 (Sulfo-Cy7 conjugate) | Adenosine A3 (A3AR) | HEK293 | 21.6 | nih.gov |
Cell Internalization Mechanisms of Sulfo-Cy7-labeled Bioconjugates
Understanding how bioconjugates enter cells is crucial for drug delivery and molecular imaging. Sulfo-Cy7-labeled molecules are instrumental in studying these internalization pathways. Studies have shown that the uptake of these conjugates is often a specific, receptor-mediated process. acs.org For example, the internalization of a [68Ga]Ga-Sulfo-Cy7-FSC-MG conjugate into A431-CCK2R cells was significantly reduced in blocking studies where the receptor was saturated with an unlabeled ligand, confirming a receptor-mediated endocytosis mechanism. acs.org
Table 2: Cellular Internalization of Sulfo-Cy7 Bioconjugates
| Compound | Cell Line | Incubation Time | Internalized Activity (%) | Blocked Internalization (%) | Reference |
|---|---|---|---|---|---|
| [68Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | 1 hour | 4.56 ± 0.39 | 0.19 ± 0.1 | acs.org |
| [68Ga]Sulfo-Cy7-FSC-MG | A431-CCK2R | 2 hours | 8.75 ± 1.32 | 0.44 ± 0.41 | acs.org |
| [68Ga]Sulfo-Cy7-FSC-RGD | M21 (αvβ3 positive) | 1 hour | 2.45 ± 0.36 | N/A* | acs.org |
| [68Ga]Sulfo-Cy7-FSC-RGD | M21 (αvβ3 positive) | 2 hours | 4.41 ± 1.17 | N/A* | acs.org |
| Sulfo-Cy7-FSC-MG | A431-CCK2R | 2 hours | 10.78 ± 1.04 | 1.65 ± 0.47 | acs.org |
| Sulfo-Cy7-FSC-RGD | M21 (αvβ3 positive) | 2 hours | 5.79 ± 0.88 | N/A* | acs.org |
Specificity was confirmed using αvβ3 negative cells, which showed significantly lower uptake (0.43 ± 0.25% at 1h; 0.71 ± 0.66% at 2h).
Investigation of Enzyme-Substrate Interactions (e.g., HRP) and Product Formation
Sulfo-Cy7 has been identified as a near-infrared substrate for horseradish peroxidase (HRP), an enzyme widely used in immunoassays and biosensors. acs.orgnih.gov The interaction is characterized by a loss of fluorescence upon enzymatic oxidation of the Sulfo-Cy7 molecule in a manner dependent on the HRP co-substrate, hydrogen peroxide (H2O2). acs.orgnih.gov This property allows for the development of sensitive assays for H2O2 detection and for monitoring HRP activity. acs.org
Mechanistic studies reveal that the HRP-catalyzed oxidation of Sulfo-Cy7 is not a simple one-step process. The reaction involves the formation of radical products. acs.orgnih.gov The proposed mechanism involves an initial one-electron oxidation of the Sulfo-Cy7 (S7) molecule to form a radical cation (S7•+). This is followed by a disproportionation reaction where two radical cations interact, resulting in the regeneration of one molecule of the original S7 substrate and the formation of a non-fluorescent, oxidized product (S72+). acs.org This mechanism is analogous to that of other well-known HRP substrates like ABTS. acs.orgnih.gov This enzyme-substrate system is a cornerstone of Tyramide Signal Amplification (TSA), a technique that dramatically enhances the signal intensity in applications like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH). lumiprobe.com
Methodological Considerations for Research Studies
To ensure accuracy and reliability in studies utilizing Sulfo-Cy7, several methodological factors must be carefully managed. These include mitigating fluorescence quenching, planning for multi-color imaging, and validating signal linearity.
Strategies for Quenching Mitigation in Imaging Buffers
Fluorescence quenching, the process that leads to a decrease in fluorescence intensity, can arise from photobleaching or self-quenching due to dye aggregation. Several strategies can be employed to mitigate these effects. Photobleaching, the irreversible photodegradation of the fluorophore, can be reduced by minimizing the intensity and duration of the excitation light. aatbio.comoxinst.com Another effective strategy is to supplement imaging buffers with antioxidants or reducing agents, such as ascorbic acid or p-phenylenediamine (B122844) (PPD), which help protect the dye from reactive oxygen species generated during fluorescence excitation. optica.org
Self-quenching often occurs when multiple dye molecules are conjugated to a single protein, leading to aggregation and energy transfer between them. actanaturae.ru The hydrophilic nature of Sulfo-Cy7, due to its sulfonate groups, helps to reduce aggregation compared to non-sulfonated cyanine dyes. Furthermore, designing dyes with an asymmetrical charge distribution can prevent the π-stacking of chromophores, thereby minimizing quenching. researchgate.net In some advanced applications, quenching is used advantageously in a pre-targeting strategy, where a quencher molecule is used to silence background fluorescence from non-bound probes, thereby increasing the signal-to-background ratio. nih.gov
Co-Localization Studies with Other Wavelength Dyes and Spectral Unmixing Algorithms
Sulfo-Cy7's emission in the near-infrared spectrum makes it an excellent candidate for multicolor imaging studies, where it can be paired with dyes that emit at shorter wavelengths, such as Cy5 or Cy5.5. nih.gov This allows for the simultaneous visualization of multiple targets within the same sample. For example, researchers have used a combination of Cy5.5-labeled and Cy7-labeled antibodies to non-invasively distinguish between two different types of epidermal growth factor receptors (HER1 and HER2) on tumors in a mouse model. nih.gov
A critical consideration in such experiments is the potential for spectral overlap between the emission profiles of the different dyes. To accurately separate the distinct fluorescence signals, spectral unmixing algorithms are required. nih.gov These algorithms, such as the least-squares method, use the known emission spectrum of each individual dye (the "reference spectrum") to mathematically deconvolve the composite image and determine the true contribution of each fluorophore at every pixel. beckman.com This process effectively eliminates crosstalk between channels and removes interference from background autofluorescence, ensuring accurate co-localization analysis. nih.govbeckman.com
Validation of Signal Linearity Using Phantoms in Imaging Research
For quantitative fluorescence imaging, it is essential to confirm that the detected signal intensity is directly proportional to the concentration of the fluorescent probe over the relevant range. This validation of signal linearity is often performed using phantoms. Phantoms are materials designed to mimic the optical properties of biological tissue, into which known concentrations of the dye, such as Sulfo-Cy7, are incorporated. google.comnih.gov
By imaging a series of phantom vials containing progressively higher concentrations of Sulfo-Cy7, researchers can generate a calibration curve, plotting fluorescence intensity against dye concentration. google.com A high degree of linearity in this plot (indicated by a high R-squared value) confirms that the imaging system provides a quantitative response. google.com This validation step is crucial for standardizing imaging protocols and ensuring that comparisons of fluorescence intensity between different samples or at different time points are meaningful and accurate. google.com
Emerging Trends and Future Research Directions
Development of Next-Generation Bioresponsive Probes with Tunable Fluorescence
A significant area of development is the creation of "smart" or bioresponsive probes that can report on specific physiological conditions or enzymatic activities. The challenge with many heptamethine cyanine (B1664457) (Cy7) dyes is their tendency to self-aggregate and quench their fluorescence, which can complicate the design of activatable probes. nih.gov
Future research is directed towards innovative synthetic strategies to create water-soluble, sulfonated bioresponsive NIR probes with a high "turn-on" fluorescence capacity. nih.gov This involves designing probes where the fluorescence of the Sulfo-Cy7 core is initially quenched and is only restored upon interaction with a specific biological target, such as an enzyme or a reactive oxygen species. A recent example is the development of a fluorogenic probe, sulfonic-Cy7Gal, which uses a Cy7 fluorophore modified with sulfonic groups. nih.gov This probe is designed to be cleaved by the enzyme β-galactosidase, a marker for senescent cells, releasing the highly fluorescent sulfonic-Cy7 dye. nih.gov This approach allows for the detection of enzymatic activity in vivo, with the released fluorophore being excreted in the urine, providing a non-invasive method for monitoring biological processes. nih.gov The development of such probes with tunable fluorescence that can be activated by specific biomarkers represents a major step towards highly sensitive and specific diagnostic tools. nih.govnih.gov
Advanced Scaffold Design for Targeted Hybrid Imaging Agents
To enhance the targeting and imaging capabilities of Sulfo-Cy7-acid, researchers are developing advanced molecular scaffolds that allow for the creation of hybrid or dual-modality imaging agents. nih.govacs.org These agents combine the optical imaging benefits of Sulfo-Cy7 with another imaging modality, such as positron emission tomography (PET).
A notable strategy involves using chelator scaffolds, like Fusarinine (B1175079) C (FSC), which possesses three primary amines for site-specific conjugation. nih.govnih.gov This allows for the attachment of the Sulfo-Cy7 dye for fluorescence imaging, a radiometal like Gallium-68 (⁶⁸Ga) for PET imaging, and a targeting vector (e.g., a peptide) to direct the agent to specific cells or tissues. nih.govacs.org
Research has demonstrated the successful synthesis of such divalent hybrid imaging agents. nih.gov For instance, this compound has been conjugated to an FSC scaffold along with targeting vectors like a minigastrin analog (MG) or an RGD peptide, which target the cholecystokinin-2 receptor (CCK2R) and αvβ3 integrins, respectively. nih.govsnmjournals.org These resulting dual-modality agents, [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, have shown high stability, specific receptor affinity, and successful tumor visualization in preclinical models using both PET and fluorescence imaging. nih.govacs.org
Future work in this area will focus on optimizing the pharmacokinetic properties of these scaffold-based agents to improve in vivo performance, particularly for PET studies with short-lived radionuclides. nih.govacs.org The versatility of these scaffolds offers immense possibilities for creating a wide array of targeted hybrid imaging agents for oncological applications. nih.govnih.gov
Table 1: Research Findings on Sulfo-Cy7-based Hybrid Imaging Agents
| Agent | Targeting Vector | Target Receptor | Imaging Modalities | Key Findings | Reference |
|---|---|---|---|---|---|
| [⁶⁸Ga]Sulfo-Cy7-FSC-MG | Minigastrin (MG) | CCK2R | PET, Fluorescence | High receptor affinity; slow pharmacokinetics with high kidney and liver accumulation. | nih.gov, snmjournals.org |
Expansion of this compound Conjugates for Diverse Research Disciplines (e.g., Chemical Biology)
The ability to easily conjugate this compound to various biomolecules is driving its expansion into diverse research fields, most notably chemical biology. nih.govsmolecule.com The carboxylic acid functional group allows for straightforward attachment to primary amines on proteins, antibodies, peptides, and nucleic acids, making it a valuable tool for labeling and tracking these molecules in complex biological systems. axispharm.comantibodies.com
In chemical biology, Sulfo-Cy7 conjugates are used to:
Study Molecular Interactions: By labeling specific proteins or nucleic acids, researchers can visualize their localization, trafficking, and interactions within living cells. axispharm.com
Develop Targeted Probes: As detailed previously, conjugating Sulfo-Cy7 to targeting ligands like peptides or antibodies creates probes that can specifically bind to and image cancer cells or other pathological tissues. nih.govsnmjournals.org
Advance In Vivo Imaging: The NIR fluorescence of Sulfo-Cy7 is ideal for deep-tissue in vivo imaging due to reduced light scattering and absorption by biological tissues, enabling the study of biological processes in whole organisms. axispharm.comtargetmol.com
The successful conjugation of Sulfo-Cy7 carboxylic acid to the FSC scaffold to create targeted imaging agents is a prime example of its application in chemical biology. nih.gov This process, achieved through in situ activation of the carboxylic acid, yielded hybrid agents with high purity (>93%) and demonstrated the feasibility of this approach for creating complex molecular tools. nih.gov The continued development of new conjugation strategies and the application of this compound to a wider range of biomolecules will further solidify its role as a versatile tool in chemical biology and beyond.
Integration with Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding
While the primary application of this compound is in fluorescence imaging, its full potential can be realized by integrating its use with advanced spectroscopic techniques. This integration is crucial for a deeper mechanistic understanding of how these probes interact with their biological environment.
Currently, standard analytical methods are employed to characterize Sulfo-Cy7 conjugates:
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the synthesized imaging agents. nih.gov
Mass Spectrometry (e.g., MALDI-TOF): Used to confirm the identity and molecular weight of the final compounds. nih.gov
NMR Spectroscopy: Used to verify the structure and purity of the dye and its conjugates. antibodies.com
Future research will likely involve more advanced spectroscopic methods to study the photophysical behavior of Sulfo-Cy7 probes in situ. Techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) could provide insights into the local microenvironment of the probe, reporting on factors like viscosity, pH, and ion concentration. Similarly, Förster Resonance Energy Transfer (FRET) studies, using Sulfo-Cy7 as an acceptor or donor, can be employed to measure molecular distances and study protein-protein interactions with high precision. Combining these advanced spectroscopic approaches with in vivo imaging will enable a more comprehensive understanding of the biological processes being investigated, from the molecular to the whole-organism level.
Q & A
Q. What are the critical spectroscopic properties of Sulfo-Cy7-acid, and how should researchers validate them experimentally?
this compound exhibits near-infrared absorption (~750 nm) and emission (~773 nm), making it suitable for deep-tissue imaging. To validate these properties, researchers should:
Q. How can this compound be conjugated to biomolecules without compromising fluorescence efficiency?
Carbodiimide-based crosslinking (e.g., EDC/NHS chemistry) is commonly used:
- Optimize molar ratios (dye:protein = 2:1 to 4:1) to balance labeling efficiency and steric hindrance.
- Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye.
- Validate conjugation success using SDS-PAGE with in-gel fluorescence scanning or MALDI-TOF .
Q. What are the best practices for quantifying this compound in complex biological matrices?
- Sample preparation: Use centrifugal filters (3 kDa cutoff) to separate free dye from protein-bound dye.
- Quantification: Employ absorbance at 750 nm (molar extinction coefficient ~200,000 M⁻¹cm⁻¹) with correction for scatter via baseline subtraction.
- Validation: Cross-check with fluorescence intensity measurements using a standard curve .
Advanced Research Questions
Q. How can researchers address contradictions in fluorescence signal stability between in vitro and in vivo studies?
Discrepancies often arise from environmental factors:
- In vivo challenges: Tissue autofluorescence, pH variations, and enzymatic degradation. Mitigate via:
- Pre-injection with blocking agents (e.g., BSA or Evans blue).
- Use of ratiometric imaging with a reference dye to normalize signals .
Q. What methodologies optimize this compound’s performance in multiplexed imaging with other NIR dyes?
- Spectral unmixing: Characterize emission overlap using single-dye controls and apply linear algebra-based algorithms (e.g., non-negative matrix factorization).
- Excitation timing: Use staggered laser pulses to reduce crosstalk in time-resolved imaging systems.
- Validation: Perform spike-and-recovery experiments in biological samples to confirm specificity .
Q. How should researchers design experiments to resolve conflicting data on this compound’s cellular uptake mechanisms?
- Hypothesis testing: Compare energy-dependent (e.g., 4°C incubation to inhibit endocytosis) vs. passive diffusion pathways.
- Competitive inhibition: Co-incubate with known endocytosis inhibitors (e.g., chlorpromazine or dynasore).
- Quantitative analysis: Use flow cytometry to correlate fluorescence intensity with uptake inhibitors, ensuring statistical power (n ≥ 3 biological replicates) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s biodistribution data across studies?
- Normalization: Express organ-specific signals as % injected dose per gram (%ID/g) to standardize comparisons.
- Meta-analysis: Use mixed-effects models to account for inter-study variability in animal models or imaging protocols.
- Open data: Share raw fluorescence values and imaging parameters in repositories like Zenodo to enhance reproducibility .
Q. How can researchers ensure reproducibility when adapting this compound protocols to novel tissue types?
- Tissue clearing: Optimize optical transparency using hydrogel-based methods (e.g., CLARITY) for consistent signal penetration.
- Protocol documentation: Detail buffer composition, incubation times, and equipment settings (e.g., laser power, exposure time) in supplementary materials.
- Cross-lab validation: Collaborate with independent labs to replicate key findings using shared reagent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
